Methyl 2-{[(5-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoate
Description
Methyl 2-{[(5-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoate is a sulfur-containing heterocyclic compound featuring a methyl benzoate backbone linked to a 5-methylimidazole moiety via a sulfanyl-methyl bridge. Its synthesis typically involves nucleophilic substitution or condensation reactions, as seen in analogous compounds (e.g., use of Na₂S₂O₅ in DMF for benzimidazole derivatives ). The compound’s structural complexity necessitates advanced characterization techniques such as NMR, HRMS, and X-ray crystallography for validation .
Properties
CAS No. |
647850-73-5 |
|---|---|
Molecular Formula |
C13H14N2O2S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
methyl 2-[(5-methyl-1H-imidazol-2-yl)sulfanylmethyl]benzoate |
InChI |
InChI=1S/C13H14N2O2S/c1-9-7-14-13(15-9)18-8-10-5-3-4-6-11(10)12(16)17-2/h3-7H,8H2,1-2H3,(H,14,15) |
InChI Key |
IULJZUPFUZDXRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)SCC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((5-methyl-1H-imidazol-2-yl)thio)methyl)benzoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(((5-methyl-1H-imidazol-2-yl)thio)methyl)benzoate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
Methyl 2-(((5-methyl-1H-imidazol-2-yl)thio)methyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzyme inhibition and receptor modulation.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of Methyl 2-(((5-methyl-1H-imidazol-2-yl)thio)methyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the thioether linkage and ester group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between Methyl 2-{[(5-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoate and analogous compounds:
Key Observations :
Sulfanyl-methyl bridges (as in the target compound and ) enhance solubility and enable further functionalization, whereas sulfonyl or nitro groups () introduce electronegative regions for bioactivity.
Synthetic Routes :
- The target compound’s synthesis likely parallels methods for methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate , where Na₂S₂O₅ acts as a cyclization agent.
- In contrast, chlorosulfonation () and styryl group introduction () require more specialized reagents (e.g., chlorosulfonic acid, benzaldehydes).
Functional Implications :
- Ester groups (common in and the target compound) improve bioavailability and serve as prodrug motifs.
- Antitumor activity is prominent in sulfonyl-benzimidazolones (), whereas nitroimidazole derivatives () target microbial pathogens. The target compound’s lack of nitro or sulfonyl groups may limit such applications.
Physical Properties :
- Crystallographic data (e.g., melting points, refinement parameters) are critical for validating imidazole/benzimidazole derivatives, as seen in . The target compound’s absence of such data represents a gap in current literature.
Biological Activity
Methyl 2-{[(5-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including in vitro and in vivo evaluations, as well as its mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H14N2S
- Molecular Weight : 218.32 g/mol
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound has been evaluated across several studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
This compound has shown promising antimicrobial activity against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound may be effective in treating infections caused by these pathogens, potentially serving as a lead compound for further development.
Anti-inflammatory Activity
In a study evaluating the anti-inflammatory effects of the compound, it was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The compound's mechanism appears to involve the inhibition of NF-kB signaling pathways, which are critical in mediating inflammatory responses.
Anticancer Activity
Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| A549 (lung cancer) | 20 |
| MCF7 (breast cancer) | 25 |
The compound induces apoptosis in these cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Case Studies and Research Findings
Several case studies have further elucidated the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various derivatives of imidazole compounds, including this compound. The study concluded that structural modifications significantly impacted antimicrobial potency, with this compound showing superior activity against Gram-positive bacteria .
- Inflammation Model :
- Cancer Cell Line Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
